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Compound of Interest

Compound Name: 7-Chloro-5-methyl-1-indanone

CAS No.: 62358-74-1

Cat. No.: B3275378

Get Quote

Executive Summary: The Indanone "Privileged
Scaffold"
The 1-indanone (2,3-dihydro-1H-inden-1-one) core represents a "privileged scaffold" in

medicinal chemistry—a molecular framework capable of providing ligands for diverse biological

targets. Its rigidity, combined with the presence of a reactive carbonyl group and a fused

benzene ring, allows for precise geometric positioning of pharmacophores. This guide analyzes

the therapeutic utility of substituted indanones, focusing on their roles as dual-acting

cholinesterase inhibitors (neurodegeneration), tubulin polymerization inhibitors (oncology), and

selective COX-2 inhibitors (inflammation).

Chemical Foundation & Synthetic Accessibility
The biological versatility of indanones stems from their synthetic tunability. The core structure

allows for substitution at the aromatic ring (C4–C7) and the alicyclic ring (C2–C3).

Key Synthetic Pathways
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Nazarov Cyclization: Acid-catalyzed electrocyclization of divinyl ketones to form

cyclopentenones, useful for constructing the indanone core.

Friedel-Crafts Acylation: Intramolecular cyclization of 3-phenylpropanoic acid derivatives.

Knoevenagel Condensation: The C2 position is highly acidic, allowing condensation with

aromatic aldehydes to form 2-benzylidene-1-indanones. This is the critical step for

generating chalcone-like derivatives with potent anticancer and anti-inflammatory properties.

Therapeutic Deep Dive
Neuroprotection: Alzheimer’s Disease (AD)
Substituted indanones are premier candidates for Multi-Target-Directed Ligands (MTDLs) in AD

therapy. The clinical success of Donepezil (an indanone derivative) validates this approach.

Mechanism of Action (MOA):

Dual AChE Inhibition: Indanone derivatives bind to both the catalytic active site (CAS) and

the peripheral anionic site (PAS) of acetylcholinesterase (AChE).[1] The indanone core

typically interacts with the PAS via

stacking with Trp279, while a basic amine side chain (e.g., piperidine, tetrahydropyridine)
extends to the CAS.

MAO-B Inhibition: C2-substituted benzylidene derivatives often exhibit selectivity for

Monoamine Oxidase B (MAO-B), reducing oxidative stress and preserving dopamine

levels.

Metal Chelation: The carbonyl oxygen can chelate Cu²⁺ and Fe²⁺, preventing metal-

induced A

aggregation.

Oncology: Tubulin Targeting & Apoptosis
2-Benzylidene-1-indanones function as rigid analogues of combretastatin A-4 (CA-4).

Mechanism of Action:
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Tubulin Inhibition: These compounds bind to the colchicine-binding site of tubulin,

inhibiting polymerization. This disrupts microtubule dynamics, leading to cell cycle arrest at

the G2/M phase.

Apoptosis Induction: Microtubule disruption triggers the mitochondrial apoptotic pathway,

characterized by Bax upregulation, Bcl-2 downregulation, and Caspase-3 activation.

Inflammation: COX-2 and NF- B
Mechanism of Action:

COX-2 Selectivity: Spiro-isoxazoline indanone derivatives have shown high selectivity for

COX-2 over COX-1. The rigid indanone frame fits the larger hydrophobic pocket of COX-2.

Cytokine Suppression: 2-benzylidene analogues inhibit the NF-

B signaling pathway, reducing the secretion of TNF-

and IL-6 in LPS-stimulated macrophages.

Structure-Activity Relationship (SAR) Analysis
The following diagram summarizes the critical substitution patterns required for maximal

potency across therapeutic areas.
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Click to download full resolution via product page

Figure 1: SAR Map of Indanone Derivatives. Blue: Core scaffold; Green: Chemical

modifications; Red/Yellow: Biological outcomes.

Experimental Protocols (Trustworthiness &
Validation)
Protocol A: Tubulin Polymerization Inhibition Assay
Validates the mechanism of anticancer indanones.

Reagent Preparation:

Prepare Tubulin stock (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

MgCl₂, pH 6.9) with 1 mM GTP.

Dissolve test indanone compound in DMSO (final concentration <1%).

Assay Setup:

In a 96-well plate pre-warmed to 37°C, add 85 µL of Tubulin/GTP mix.

Add 5 µL of test compound (various concentrations) or Combretastatin A-4 (positive

control).

Include a solvent control (DMSO only).

Kinetic Measurement:

Immediately read absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic

microplate reader.

Data Analysis:

Plot Absorbance vs. Time.
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Inhibition is observed as a reduction in the slope of the linear growth phase compared to

control.

Calculate IC₅₀ based on the maximum polymerization rate (

).

Protocol B: Ellman’s Method for AChE/BChE Inhibition
Standard for evaluating neuroprotective potential.

Reagents:

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 0.33 mM).

Enzyme: Electric eel AChE (0.05 U/mL).

Procedure:

Add 100 µL buffer, 20 µL test compound (in DMSO), and 20 µL AChE solution to a 96-well

plate.

Pre-incubation: Incubate at 25°C for 15 minutes (Critical for equilibrium binding).

Add 20 µL DTNB and 20 µL ATChI to initiate the reaction.

Detection:

Monitor the formation of the yellow anion (5-thio-2-nitrobenzoate) at 412 nm for 5 minutes.

Validation:

Use Donepezil as the reference standard.

Calculate % Inhibition:
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.

Data Summary: Comparative Potency
The following table synthesizes data from key studies comparing specific indanone derivatives

against standard drugs.

Therapeutic
Area

Compound ID Target IC₅₀ / Potency
Reference
Standard

Anticancer
Compound 9f

(Spiro)

MCF-7 (Breast

Cancer)
0.03 ± 0.01 µM

Doxorubicin

(0.06 µM)

Anticancer
Compound 1

(Trimethoxy)

Tubulin

Polymerization
1.8 µM

Combretastatin

A-4 (1.2 µM)

Alzheimer's Compound A1
AChE (Electric

Eel)

0.054 ± 0.004

µM

Donepezil (0.04

µM)

Alzheimer's Compound A1 MAO-B 3.25 ± 0.20 µM Pargyline

Anti-Viral Compound N2
TMV (Tobacco

Mosaic Virus)

70.7 µg/mL

(EC₅₀)

Ningnanmycin

(158.3 µg/mL)

Signaling Pathway Visualization
Mechanism of Indanone-Induced Apoptosis[3]
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Figure 2: Signaling cascade of anticancer indanones triggering mitochondrial apoptosis via

tubulin inhibition.[2]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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